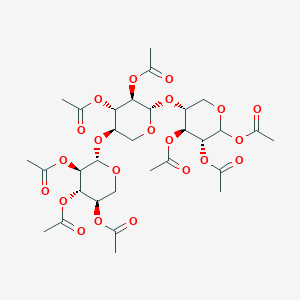

Octaacetyl Xylotriose

Description

Structure

2D Structure

Properties

Molecular Formula |

C31H42O21 |

|---|---|

Molecular Weight |

750.7 g/mol |

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C31H42O21/c1-12(32)43-20-9-41-30(27(48-17(6)37)23(20)44-13(2)33)52-22-11-42-31(28(49-18(7)38)25(22)46-15(4)35)51-21-10-40-29(50-19(8)39)26(47-16(5)36)24(21)45-14(3)34/h20-31H,9-11H2,1-8H3/t20-,21-,22-,23+,24+,25+,26-,27-,28-,29?,30+,31+/m1/s1 |

InChI Key |

UBMPVRQGSFBQNE-IAGBODTISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3COC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Octaacetyl Xylotriose

Chemical Synthesis Approaches to Octaacetyl Xylotriose (B1631234)

The primary route for the synthesis of octaacetyl xylotriose involves the direct acetylation of its precursor, xylotriose. This process, known as peracetylation, aims to replace all free hydroxyl groups on the sugar backbone with acetyl groups.

From Xylotriose Precursors via Acetylation

The most common and straightforward method for the preparation of this compound is the treatment of xylotriose with a suitable acetylating agent in the presence of a catalyst. Acetic anhydride (B1165640) is the most widely used acetylating reagent due to its high reactivity and availability. The reaction is typically carried out in a basic medium, which acts as a catalyst and neutralizes the acetic acid byproduct.

A standard laboratory procedure involves dissolving xylotriose in a mixture of acetic anhydride and a base, such as sodium acetate (B1210297) or pyridine (B92270). The reaction mixture is then heated to facilitate the complete acetylation of all eight hydroxyl groups. The general reaction can be represented as follows:

C₁₅H₂₆O₁₃ (Xylotriose) + 8 (CH₃CO)₂O (Acetic Anhydride) → C₃₁H₄₂O₂₁ (this compound) + 8 CH₃COOH (Acetic Acid)

Upon completion, the reaction is quenched, and the product is isolated and purified, typically through crystallization or chromatographic techniques.

Optimization of Acetylation Conditions

The efficiency and yield of the acetylation of xylotriose are highly dependent on the reaction conditions. Several parameters can be optimized to achieve the desired outcome.

| Parameter | Condition | Rationale |

| Catalyst | Sodium Acetate | A mild and effective catalyst that also acts as a base. |

| Pyridine | A stronger base that can accelerate the reaction but may be more difficult to remove. | |

| Temperature | 100-120 °C | Ensures complete acetylation within a reasonable timeframe. |

| Reaction Time | 1-3 hours | Sufficient for the reaction to go to completion under the specified temperature. |

| Solvent | Acetic Anhydride (reagent and solvent) | Using the acetylating agent as the solvent drives the reaction forward. |

Careful control of these parameters is crucial to prevent side reactions, such as the degradation of the sugar backbone, and to ensure a high yield of the desired peracetylated product.

Stereoselective Synthesis Considerations

During the acetylation of xylotriose, the stereochemistry of the anomeric carbon (C-1) of the reducing end xylose unit is of particular importance. The reaction conditions can influence the formation of either the α- or β-anomer of the this compound. Generally, acetylation under basic conditions, such as with acetic anhydride and sodium acetate, tends to favor the formation of the thermodynamically more stable β-anomer. This is due to the anomeric effect and steric considerations. For the synthesis of the α-anomer, alternative strategies involving specific catalysts or different protecting group manipulations might be required.

Derivatization and Chemical Modification Strategies

Once synthesized, this compound can serve as a versatile building block for the creation of more complex glycoconjugates and probes. The acetyl protecting groups can be selectively removed and replaced with other functionalities.

Site-Specific Functionalization of this compound

Achieving site-specific functionalization of the fully acetylated xylotriose is a challenging task due to the similar reactivity of the acetyl groups. However, strategies have been developed to introduce functionality at specific positions. One common approach involves the selective de-O-acetylation of the anomeric position, followed by the introduction of a new group. For instance, treatment of octaacetyl-β-xylotriose with specific reagents can selectively remove the anomeric acetyl group, yielding a free hydroxyl group at the C-1 position. This hydroxyl group can then be converted into a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, for use in glycosylation reactions to form larger oligosaccharides.

Another approach for site-specific modification involves enzymatic methods. Specific enzymes can be used to selectively remove acetyl groups from certain positions, opening up avenues for targeted chemical modifications.

Introduction of Reporter Groups and Labels

Spin Labeling (e.g., TEMPO)

Spin labeling of oligosaccharides is a powerful technique for investigating their conformational dynamics and interactions with other molecules, such as proteins and enzymes, using Electron Paramagnetic Resonance (EPR) spectroscopy. The introduction of a stable nitroxide radical, most commonly (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), provides a paramagnetic probe whose EPR spectrum is sensitive to its local environment.

The synthesis of a TEMPO-labeled this compound derivative typically involves a multi-step process that begins with the peracetylation of xylotriose. This initial step is crucial for protecting the hydroxyl groups and providing a key intermediate for subsequent modifications.

Synthesis of this compound:

Xylotriose is first fully acetylated to yield 2,3,4-tri-O-acetyl-β-D-xylopyranosyl-(1→4)-2,3-di-O-acetyl-β-D-xylopyranosyl-(1→4)-1,2,3-tri-O-acetyl-D-xylopyranoside (this compound). This reaction is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at a controlled temperature to ensure complete acetylation of all free hydroxyl groups.

A general procedure for the peracetylation of xylotriose is as follows:

Xylotriose is cooled to 0 °C.

Acetic anhydride and pyridine are added to the cooled xylotriose.

The reaction is stirred for an extended period, often up to 24 hours, at 0 °C to ensure completion.

Work-up involves removal of excess reagents under reduced pressure, followed by an aqueous workup with extraction into an organic solvent like ethyl acetate. The organic phase is then washed and dried to yield the crude this compound, which can be further purified.

Attachment of the TEMPO Label:

To attach the TEMPO spin label, the this compound must first be selectively modified to introduce a reactive site for conjugation with a TEMPO derivative. A common strategy involves the deacetylation of the peracetylated sugar to expose the hydroxyl groups, followed by a reaction with a functionalized TEMPO molecule.

For instance, a derivative of xylotriose can be prepared with a TEMPO spin label covalently attached to the reducing end of the sugar. nih.gov This involves a series of reactions that may include the initial acetylation of xylotriose, followed by selective deprotection and subsequent coupling with a TEMPO derivative, such as 4-hydroxy-TEMPO.

The following table outlines a representative synthetic scheme for the preparation of a TEMPO-labeled xylotriose derivative, which would be analogous for a derivative starting from this compound after appropriate deacetylation.

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |

| 1 | Xylotriose | Acetic Anhydride | Pyridine, 0 °C, 24h | This compound | Protection of hydroxyl groups |

| 2 | This compound | Sodium Methoxide (B1231860) | Methanol (B129727), rt, 30 min | Deacetylated Xylotriose | Deprotection of hydroxyl groups |

| 3 | Deacetylated Xylotriose | 4-Hydroxy-TEMPO | Coupling agents | TEMPO-labeled Xylotriose | Introduction of the spin label |

This table is a generalized representation of a synthetic route.

The resulting spin-labeled compound can then be purified and characterized using techniques such as NMR and EPR spectroscopy to confirm the successful attachment of the TEMPO moiety and to study its dynamic properties.

Synthesis of Analogs with Modified Acetyl Groups

The synthesis of this compound analogs with modified acetyl groups allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and hydrophobicity, and can influence its biological activity. Replacing acetyl groups with other acyl groups, such as propionyl or butyryl groups, can introduce subtle steric and electronic changes.

The synthesis of such analogs can be approached through two main strategies:

Direct Acylation with Modified Anhydrides: Xylotriose can be directly acylated using anhydrides other than acetic anhydride, such as propionic anhydride or butyric anhydride, in the presence of a base. This would lead to the corresponding peracylated xylotriose derivatives (e.g., octapropionyl xylotriose).

Selective Deacetylation followed by Re-acylation: A more versatile approach involves the selective deacetylation of this compound to expose one or more hydroxyl groups, followed by re-acylation with a different acylating agent. This method allows for the preparation of mixed-acyl xylotriose derivatives. The regioselectivity of the deacetylation can often be controlled by using specific enzymes or by carefully controlling reaction conditions.

The following table presents a hypothetical study on the synthesis of this compound analogs with modified acyl groups, illustrating the potential for creating a library of derivatives with varied properties.

| Entry | Starting Material | Acylating Agent | Catalyst/Solvent | Reaction Time (h) | Product |

| 1 | Xylotriose | Propionic Anhydride | Pyridine | 24 | Octapropionyl Xylotriose |

| 2 | Xylotriose | Butyric Anhydride | Pyridine | 24 | Octabutyryl Xylotriose |

| 3 | This compound | Selective Deacetylation | Enzyme/Buffer | 12 | Mono-deacetylated Xylotriose |

| 4 | Mono-deacetylated Xylotriose | Propionyl Chloride | DMAP/DCM | 6 | Heptaacetyl-monopropionyl Xylotriose |

This table is illustrative of potential synthetic strategies.

The synthesis of these analogs would require careful optimization of reaction conditions to achieve high yields and selectivity. Characterization of the resulting products would be performed using standard analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structures. The availability of such analogs would open up new avenues for exploring the structure-activity relationships of xylotriose derivatives in various biological systems.

Chemical Reactivity and Reaction Mechanisms of Octaacetyl Xylotriose

Glycosidic Bond Reactivity

The reactivity of the glycosidic bonds in octaacetyl xylotriose (B1631234) is a focal point of its chemistry, dictating its degradation and transformation pathways. These bonds, which link the xylose units, are susceptible to cleavage under various conditions, proceeding through several distinct mechanisms.

Mechanisms of Hydrolysis

Hydrolysis represents a fundamental reaction for the cleavage of glycosidic bonds, and in octaacetyl xylotriose, this can be induced through several catalytic methods.

The cleavage of the glycosidic bond in this compound can also proceed through nucleophilic substitution reactions, primarily following either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. ucsb.edu The specific pathway taken is largely determined by the structure of the substrate. ucsb.edu

In the SN1 mechanism , the reaction proceeds in a stepwise manner. The initial and rate-determining step involves the departure of the leaving group, leading to the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org This planar carbocation is then attacked by a nucleophile in a second, faster step. masterorganicchemistry.comlibretexts.org Due to the planar nature of the carbocation, the nucleophile can attack from either side, which can lead to a mixture of stereoisomers. libretexts.org SN1 reactions are favored for substrates that can form stable carbocations, such as tertiary alkyl halides. youtube.com

The SN2 mechanism , in contrast, is a single-step, concerted process. masterorganicchemistry.com The nucleophile attacks the carbon atom from the backside of the leaving group, passing through a five-membered transition state. masterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon center. youtube.com SN2 reactions are more favorable for less sterically hindered substrates, such as primary alkyl halides. ucsb.edu In the context of glycosphingolipids, the cleavage of glycosidic bonds has been suggested to occur via an intramolecular SN2 mechanism, where a carboxylate or oxyanion acts as the nucleophile. science.gov

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Determining Step | Unimolecular | Bimolecular |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

Oxidative cleavage offers an alternative route to breaking the glycosidic bonds of polysaccharides. Lytic polysaccharide monooxygenases (LPMOs), for instance, are enzymes that utilize a copper-bound oxyl radical to hydroxylate the C-H bond at either the C1 or C4 position of the polysaccharide chain. bohrium.com This hydroxylation leads to an unstable intermediate that spontaneously rearranges, resulting in the cleavage of the glycosidic bond. bohrium.com Synthetic mimics of LPMOs have been developed that can cleave glycosidic bonds in aqueous solutions at room temperature using hydrogen peroxide. nih.gov These synthetic systems can exhibit selectivity for both the glycan and the aglycon parts of the molecule. nih.gov Another approach involves the use of polymeric carbon nitride with acid-base pairs, which can generate reactive hydroxyl radicals (•OH) to facilitate the mild oxidative cleavage of β-1,4-glycosidic bonds. bioresources.com

Photoinduced reactions provide a method for cleaving glycosidic bonds under mild conditions. rsc.org This process often involves a photoinduced electron transfer, where the absorption of light generates an excited state in a molecule, making it susceptible to electron donation or acceptance. rsc.org This can lead to the generation of a glycosyl oxocarbenium species, which subsequently participates in the cleavage of the glycosidic linkage. rsc.org Theoretical studies on thymine (B56734) nucleotides have explored the mechanism of photoinduced glycosidic bond cleavage, suggesting that upon UV excitation, electronic transitions in the base can lead to bond cleavage with a relatively low energy barrier. mdpi.com This method is considered environmentally friendly and has applications in the synthesis of complex oligosaccharides and glycoconjugates. rsc.org

Influence of Acetyl Groups on Glycosidic Linkage Stability

The presence of acetyl groups on the xylotriose backbone has a significant impact on the stability of the glycosidic linkages. Acetyl groups are known to interfere with the enzymatic degradation of xylan (B1165943), the polymer from which xylotriose is derived. d-nb.info These groups can sterically hinder the access of hydrolytic enzymes to the polysaccharide backbone, thereby reducing the efficiency of enzymatic hydrolysis. researchgate.netnih.gov The removal of these acetyl groups, a process known as deacetylation, can enhance the accessibility of the xylan chain to enzymes like xylanases, promoting the breakdown of the glycosidic bonds. d-nb.info

Transacetylation Reactions

Transacetylation, or the transfer of acetyl groups, is a significant reaction pathway for acetylated carbohydrates. In the context of this compound, this can involve both intramolecular and intermolecular migration of acetyl groups.

Spontaneous migration of acetyl groups can occur on xylooligosaccharides between the O-2 and O-3 positions of the xylosyl backbone residues. oup.com Studies on model compounds have shown that acetyl group migration can also happen across the glycosidic bond, for instance between the O-2 and O-6 positions in different sugar units of an oligosaccharide. acs.org This migration is a post-synthetic modification that can alter the initial positioning of acetyl groups after their enzymatic introduction in biological systems. acs.org The process can be influenced by pH, with studies on similar acetylated trisaccharides showing migration under mildly alkaline conditions (pH 8). acs.org

Table 1: Factors Influencing Acetyl Group Migration

| Factor | Description |

| pH | Mildly alkaline conditions can facilitate the migration of acetyl groups. acs.org |

| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states in the migration process. |

| Temperature | Increased temperature generally accelerates the rate of chemical reactions, including acetyl migration. |

| Catalysts | Both acid and base catalysts can promote the movement of acetyl groups by facilitating the formation of reactive intermediates. |

The mechanism of acetyl group migration often involves the formation of a cyclic orthoester intermediate, which then opens to yield the acetyl group at a new position. This process can lead to a mixture of isomers with different acetylation patterns on the xylotriose backbone.

Reactivity of Anomeric Carbons

The anomeric carbon, the carbon atom that was part of the carbonyl group in the open-chain form of the sugar, is a site of enhanced reactivity in carbohydrates. libretexts.org In this compound, there are three anomeric carbons, two involved in β-(1→4) glycosidic linkages and one at the reducing end (if not also derivatized). The reactivity of these centers is crucial for glycosylation and other modification reactions.

The anomeric center is susceptible to nucleophilic substitution. youtube.com This reactivity stems from the ability of the adjacent oxygen atom in the pyranose ring to donate a lone pair of electrons, stabilizing the departure of a leaving group and forming a resonance-stabilized oxocarbenium ion intermediate. libretexts.orgyoutube.com This intermediate is then readily attacked by a nucleophile.

In the case of this compound, the acetyl group at the anomeric carbon (C1) of the reducing end xylose unit can act as a leaving group under appropriate conditions, allowing for the formation of new glycosides. The stability and reactivity of the anomeric center are influenced by the anomeric effect, which describes the preference of an electronegative substituent at the anomeric carbon to occupy the axial position. wikipedia.org This stereoelectronic effect impacts the molecule's conformation and, consequently, its chemical behavior. wikipedia.orgfiveable.me

Reactions with Other Reagents and Solvents

The reactivity of this compound is also defined by its interactions with various reagents and solvents. A reagent is a substance added to a system to cause a chemical reaction, while a solvent is a substance that dissolves a solute to form a solution, providing a medium for the reaction. merkel.co.il

Deacetylation: A primary reaction of this compound is deacetylation, the removal of the acetyl groups to yield xylotriose or partially acetylated derivatives. This is typically achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). The hydroxide (B78521) or methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group.

Glycosylation Reactions: The peracetylated nature of this compound makes it a potential glycosyl donor in glycosylation reactions. Activation of the anomeric center, often by a Lewis acid, can lead to the formation of a new glycosidic bond with a suitable glycosyl acceptor. For instance, the synthesis of 4-methylumbelliferyl (MU) xylooligosides has been achieved using acetylated thio-xylopyranoside donors in the presence of a thiophilic activator. rsc.org

Solubility: The solubility of this compound is dictated by its peracetylated, and thus less polar, nature compared to the parent xylotriose. It is expected to be more soluble in organic solvents like dichloromethane (B109758), chloroform, and ethyl acetate (B1210297), and less soluble in polar solvents like water. caymanchem.com The choice of solvent is critical for conducting chemical reactions, as it can influence reactant solubility, reaction rates, and the stability of intermediates. merkel.co.ilrochester.edu For example, less polar solvents may favor certain conformations due to effects like lone pair-lone pair repulsion, which can influence reactivity. libretexts.org

Enzymatic Interactions and Biocatalysis Involving Octaacetyl Xylotriose

Octaacetyl Xylotriose (B1631234) as an Enzymatic Substrate

Octaacetyl xylotriose serves as a model substrate to investigate the activity of various glycoside hydrolases. Its well-defined chemical structure, with acetyl groups protecting the hydroxyl moieties, allows for precise studies on the impact of acetylation on enzymatic hydrolysis.

Studies with Glycoside Hydrolases

Glycoside hydrolases (GH) are a diverse group of enzymes that cleave the glycosidic bonds in carbohydrates. wikipedia.orgcazy.org The presence of acetyl groups on xylotriose can either inhibit or be a prerequisite for the action of specific GH families, providing a basis for understanding their substrate specificity.

Xylanase Interactions and Hydrolysis

Xylanases are the primary enzymes responsible for the degradation of the xylan (B1165943) backbone. nih.gov The efficiency of xylanase-mediated hydrolysis can be significantly affected by substitutions on the xylan chain, including acetylation.

The presence of acetyl groups is known to restrict the action of xylanases, limiting the solubilization of xylan. nih.gov However, some xylanases, often in synergy with acetyl xylan esterases (AXEs), can effectively hydrolyze acetylated xylans. nih.govnih.gov The removal of acetyl groups by AXEs increases the accessibility of the xylan backbone to xylanase, leading to the formation of shorter xylo-oligosaccharides. nih.gov For instance, the synergistic action of xylanase and AXE on pretreated wheat straw and giant reed resulted in an increased release of xylose and xylobiose. nih.gov Without AXE, acetylated xylobiose and acetylated xylotriose were among the products, highlighting the role of these enzymes in processing acetylated substrates. nih.gov

Different families of xylanases, such as GH10 and GH11, exhibit distinct modes of action and substrate preferences. GH10 xylanases can often hydrolyze xylan closer to substituted residues, while GH11 xylanases are considered "true xylanases" with high specificity for the unsubstituted xylan backbone. nih.govmdpi.com Studies have shown that GH10 xylanases can further hydrolyze the products generated by GH11 xylanases, indicating a cooperative mechanism in the breakdown of complex xylans. researchgate.net The product profile of xylan hydrolysis is dependent on the type of xylanase used; for example, a xylanase from Aspergillus niger produced xylobiose and xylotriose as major products. researchgate.net

| Enzyme Source | Xylanase Family | Major Hydrolysis Products from Xylan | Reference |

| Aspergillus niger | GH11 | Xylobiose, Xylotriose | researchgate.net |

| Penicillium chrysogenum P33 (Xyl2) | GH11 | Xylobiose, Xylopentaose | researchgate.net |

| Penicillium chrysogenum P33 (Xyl3) | GH10 | Xylobiose, Xylotetraose (B1631236) | researchgate.net |

| Ceriporiopsis subvermispora | Not specified | Xylotriose, Xylotetraose | nih.gov |

| Bacillus mojavensis A21 | Not specified | Xylotriose, Xylobiose | researchgate.net |

Oligosaccharide Reducing-End Xylanase (EC 3.2.1.156)

Oligosaccharide reducing-end xylanase (Rex), classified under EC 3.2.1.156, is an exo-oligoxylanase that specifically targets the reducing end of xylooligosaccharides. creative-enzymes.comwikipedia.org This enzyme, originally isolated from Bacillus halodurans C-125, releases the terminal xylose unit from oligosaccharides with a degree of polymerization of three or greater. creative-enzymes.comcreative-enzymes.com

The enzyme is highly specific for the β-anomer of xylooligosaccharides. creative-enzymes.comwikipedia.org Its action requires a β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-β-D-xylopyranose structure at the reducing end. creative-enzymes.comexpasy.org While the penultimate residue must be a β-D-xylopyranose, the enzyme can tolerate the substitution of glucose for xylose at the flanking positions, albeit with a significantly reduced rate of hydrolysis. creative-enzymes.comexpasy.org This specificity suggests that while this compound itself would not be a direct substrate due to the acetyl groups, the underlying xylotriose structure is a key recognition motif for this class of enzymes.

Substrate Specificity of Xylanase Catalytic Domains

The catalytic domains of xylanases exhibit a wide range of substrate specificities, which are influenced by the architecture of their active sites. csic.es Xylanases are broadly classified into different glycoside hydrolase (GH) families, with GH10 and GH11 being the most prominent for endo-xylanase activity. mdpi.comcsic.es

GH10 xylanases typically have a (β/α)8-barrel fold and can often accommodate substituted xylans, cleaving the backbone close to these substitutions. csic.esfrontiersin.org In contrast, GH11 xylanases have a β-jelly roll fold and a more confined active site cleft, making them more specific for unsubstituted regions of the xylan backbone. mdpi.comresearchgate.net The substrate-binding cleft of GH11 xylanases can accommodate up to six xylose units. mdpi.comresearchgate.net

The degree of polymerization of the xylo-oligosaccharide also plays a crucial role. For instance, xylanase A from Schizophyllum commune shows low activity on xylotriose and xylotetraose but rapidly cleaves longer oligomers. nih.gov Conversely, β-xylosidases from GH43 show higher catalytic efficiency (kcat and kcat/Km) for xylobiose than for xylotriose, suggesting their active sites are optimized for smaller substrates. nih.gov

The presence of acetyl groups, as in this compound, would sterically hinder the binding of the substrate within the catalytic cleft of many xylanases, particularly those in the GH11 family. However, for enzymes that can process acetylated xylans, the pattern of acetylation would be a critical determinant of substrate recognition and cleavage.

Investigation of Fluoro-Substituted Carbohydrate Metabolism

While direct studies on the metabolism of fluoro-substituted this compound are not extensively documented, the use of fluorinated carbohydrate analogs is a common strategy to probe enzymatic mechanisms. The high electronegativity of the fluorine atom can significantly alter the electronic properties of the glycosidic bond and the pKa of neighboring hydroxyl groups, thereby affecting enzyme-substrate interactions and the catalytic process.

In the context of glycoside hydrolases, fluorinated substrates can act as inhibitors or mechanistic probes. The replacement of a hydroxyl group with a fluorine atom can prevent the formation of key hydrogen bonds within the active site, leading to a loss of activity. Alternatively, if the fluorine atom is positioned away from the catalytic center, it can serve as a sensitive reporter group for NMR studies to monitor substrate binding and conformational changes.

Enzyme Kinetics and Mechanistic Enzymology

The study of enzyme kinetics provides quantitative insights into the rates of enzymatic reactions and the factors that influence them. lsuhsc.edu For enzymes acting on acetylated xylo-oligosaccharides, kinetic analyses can reveal the impact of acetylation on binding affinity (Km) and catalytic turnover (kcat).

Mechanistic enzymology, on the other hand, aims to elucidate the step-by-step chemical process of catalysis. researchgate.net For glycoside hydrolases, this involves identifying the catalytic residues (typically a pair of glutamic or aspartic acid residues) and understanding the conformational changes that the substrate undergoes during the reaction. cazy.org

The hydrolysis of xylan by xylanases often follows Michaelis-Menten kinetics, where the initial reaction rate is proportional to the substrate concentration at low concentrations and reaches a maximum velocity (Vmax) at saturating substrate concentrations. scielo.br The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

For example, a xylanase from Ceriporiopsis subvermispora exhibited a Km of 1.93 mg/ml with birchwood xylan as the substrate. nih.gov In another study, the kinetic parameters of a thermostable GH10 xylanase, XynDZ5, were determined for different xylan substrates, with Km values ranging from 25 to 40 g/L. frontiersin.org The presence of inhibitors, such as the products of hydrolysis (e.g., xylobiose and xylotriose), can also affect the enzyme kinetics. frontiersin.org

The catalytic mechanism of many glycoside hydrolases involves a double-displacement reaction, proceeding through a covalent glycosyl-enzyme intermediate. researchgate.net This mechanism results in the retention of the anomeric configuration. The acetyl groups in this compound would likely influence both the formation and the breakdown of this intermediate.

| Enzyme | Substrate | Km | kcat | Reference |

| Xylanase from Ceriporiopsis subvermispora | Birchwood xylan | 1.93 mg/ml | Not reported | nih.gov |

| XynDZ5 | Oat-spelt xylan | 25 g/L | 36 s⁻¹ | frontiersin.org |

| XynDZ5 | Birchwood xylan | ~30 g/L | Not reported | frontiersin.org |

| XynDZ5 | Beechwood xylan | ~38 g/L | Not reported | frontiersin.org |

| β-xylosidase from Lactobacillus brevis ATCC 367 | Xylobiose | Not reported | 407 s⁻¹ | nih.gov |

| β-xylosidase from Lactobacillus brevis ATCC 367 | Xylotriose | Not reported | 235 s⁻¹ | nih.gov |

Kinetic Parameters (Km, Vmax) in Enzymatic Reactions

The efficiency of enzymatic hydrolysis of xylotriose is quantified by steady-state kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). These parameters vary depending on the enzyme source and type. europa.eu Studies have determined these values for various xylanases and β-xylosidases acting on xylotriose. nih.govnih.gov

For instance, a study using Trichoderma reesei endo-1,4-beta-xylanase II (TRX II) determined the specificity constant (k꜀ₐₜ/Kₘ) for xylotriose to be 0.00015 µM⁻¹s⁻¹, indicating it is a less preferred substrate compared to longer xylooligosaccharides like xylohexaose. nih.gov In contrast, a glycosyl hydrolase family 39 β-xylosidase from Thermoanaerobacterium sp. exhibited significant activity on xylotriose, though it was subject to substrate inhibition. nih.gov Nonlinear curve fitting for this enzyme revealed a Kₘ of 0.144 ± 0.011 mM, a k꜀ₐₜ of 2.0 ± 0.1 s⁻¹, and a Kᵢ of 1.7 ± 0.1 mM for xylotriose. nih.gov Another study on a purified xylanase from Penicillium rolfsii reported a Kₘ of 5.73 mg/mL and a Vₘₐₓ of 691.6 µmol/min/mg using birchwood xylan as the substrate, with the enzyme capable of hydrolyzing xylotriose. ncsu.edu

The pH also significantly influences these kinetic parameters. For the β-d-xylosidase from Selenomonas ruminantium (SXA), the pH-independent k꜀ₐₜ/Kₘ for xylotriose hydrolysis was determined to be 58.9 ± 3.3 mM⁻¹s⁻¹. researchgate.net

Table 1: Kinetic Parameters of Various Enzymes with Xylotriose as a Substrate

| Enzyme | Source Organism | Kₘ | Vₘₐₓ / k꜀ₐₜ | k꜀ₐₜ/Kₘ | Reference |

|---|---|---|---|---|---|

| Endo-1,4-beta-xylanase II (TRX II) | Trichoderma reesei | - | - | 0.00015 µM⁻¹s⁻¹ | nih.gov |

| β-Xylosidase (GH39) | Thermoanaerobacterium sp. | 0.144 mM | 2.0 s⁻¹ | 14 mM⁻¹s⁻¹ | nih.gov |

| β-d-Xylosidase (SXA) | Selenomonas ruminantium | - | 98.0 s⁻¹ | 58.9 mM⁻¹s⁻¹ | researchgate.net |

| Xylanase | Penicillium rolfsii | 5.73 mg/mL | 691.6 µmol/min/mg | - | ncsu.edu |

| Recombinant Xylanase (Xyn2) | Trichoderma reesei | 2.1 mg/mL | 219.2 s⁻¹ | - | scispace.com |

| Alkaline Xylanase | Rhizopus stolonifer | 7.42 mg/mL (pH 6.0) | 0.47 µmol/mg (pH 6.0) | - | scielo.br |

| Alkaline Xylanase | Rhizopus stolonifer | 10.0 mg/mL (pH 9.0) | 0.87 µmol/mg (pH 9.0) | - | scielo.br |

Elucidation of Active Site Interactions

Structural studies have provided detailed insights into how xylotriose binds within the active sites of xylanases. The active site is often a large cleft or tunnel capable of accommodating multiple xylose units. pdbj.orgrcsb.org For example, the Bacillus circulans xylanase (BcX), a member of the glycoside hydrolase family 11, possesses an active site cleft with six subsites. rcsb.org Crystal structures of a catalytically inactive variant (E78Q) show that xylotriose can bind in multiple orientations within this active site. pdbj.orgrcsb.org

In Penicillium simplicissimum xylanase, xylotriose was found to bind with its reducing end forming a hydrogen bond with the catalytic acid-base residue, Glu132. rcsb.org This interaction occurs within what is described as a "substrate recognition area," which is distinct from a "product release area" on the other side of the catalytic residues. rcsb.org This recognition area, spanning 3-4 subsites, accounts for the strong and specific binding of xylooligosaccharides. rcsb.org

The active sites of GH11 xylanases are characterized as long, narrow clefts lined with both polar and bulky aromatic residues. nih.gov This architecture creates an optimal environment of hydrogen bonds and CH−π interactions to correctly position the substrate for catalysis. nih.gov In GH10 xylanases, the subsites in the glycone region (the non-reducing end of the substrate) are generally well-conserved and responsible for strong substrate binding. frontiersin.org The binding of xylotriose can be complex, with nuclear magnetic resonance (NMR) studies indicating multiple binding orientations that are in fast exchange on the micro- to millisecond timescale. pdbj.orgrcsb.org

Role of Specific Residues in Catalysis

Specific amino acid residues are crucial for both substrate binding and the catalytic mechanism. In Bacillus circulans xylanase (BcX), extensive mutagenesis has shown that tight substrate binding in the glycon site is stabilized by Trp9 and the thumb region of the enzyme. pdbj.orgrcsb.org Mutations at other positions, such as F125A and W71A, were found to cause significant structural rearrangements. rcsb.org The mutation of the catalytic glutamate (B1630785) to a glutamine (E78Q) inactivates the enzyme, confirming its essential role in catalysis. nih.gov

Generally, xylanases employ a double-displacement mechanism involving two critical carboxylic acid residues, typically glutamic acid (Glu) or aspartic acid (Asp). mdpi.com One residue acts as a nucleophile, while the other functions as a general acid/base catalyst. nih.gov For instance, in the xylanase from Penicillium simplicissimum, Glu132 is the acid-base catalyst. rcsb.org In Aspergillus niger xylanase I, Glu79 acts as the nucleophile and Glu170 serves as the acid-base catalyst. nih.gov The environment around these catalytic residues is highly conserved and includes key tyrosine and tryptophan residues that participate in binding the substrate. nih.gov

Table 2: Key Catalytic and Binding Residues in Xylanases

| Enzyme/Family | Source Organism | Key Residues | Role | Reference |

|---|---|---|---|---|

| Xylanase (BcX) | Bacillus circulans | Glu78 | Catalytic Residue (Acid/Base) | nih.gov |

| Xylanase (BcX) | Bacillus circulans | Trp9, Tyr69, Phe125, Trp71 | Substrate Binding & Structural Integrity | pdbj.orgrcsb.org |

| Xylanase | Penicillium simplicissimum | Glu132 | Catalytic Residue (Acid/Base) | rcsb.org |

| Xylanase I | Aspergillus niger | Glu79 | Nucleophile | nih.gov |

| Xylanase I | Aspergillus niger | Glu170 | Catalytic Residue (Acid/Base) | nih.gov |

| GH11 Xylanases | General | Tyr66, Tyr158 | Ligand Binding | nih.gov |

Role in Enzyme Induction and Regulation

Induction of Xylanase Expression by Xylotriose

Xylotriose, as a product of xylan breakdown, plays a role in signaling the presence of the parent substrate to microorganisms, thereby inducing the expression of the necessary degradative enzymes. In the fungus Aspergillus nidulans, xylooligosaccharides, including xylotriose, function as inducers for the synthesis of extracellular xylanases. oup.com The efficiency of induction was observed to be directly related to the chain length of the xylooligosaccharide. oup.com

Similarly, in Trichoderma longibrachiatum, xylotriose was found to induce higher levels of xylanase activity compared to xylobiose at lower molar concentrations, possibly because it is gradually broken down to form the true inducer. asm.org While much research has focused on D-xylose as the primary inducer of xylanase expression in fungi like Hypocrea jecorina (Trichoderma reesei), it is understood that smaller oligosaccharides like xylobiose and xylotriose are part of this complex regulatory pathway, acting as the initial signaling molecules released from the polysaccharide substrate. nih.gov

Enzymatic Transformations of this compound Derivatives

The complete enzymatic hydrolysis of naturally occurring xylans, which are often acetylated, requires more than just xylanases. For enzymes to act on the β-1,4-xylosidic linkages of the xylan backbone, side groups such as acetyl esters must first be removed. nih.govresearchgate.net This is accomplished by accessory enzymes, specifically acetyl xylan esterases. researchgate.net

Therefore, the enzymatic transformation of a fully acetylated compound like this compound would necessitate a preliminary deacetylation step. An acetyl xylan esterase would hydrolyze the ester bonds, releasing the acetate (B1210297) groups and exposing the core xylotriose structure. Once deacetylated, the resulting xylotriose would then be susceptible to cleavage by endo-β-1,4-xylanases or β-xylosidases, as detailed in the sections above. nih.govtandfonline.com The synergistic action of these different enzyme classes is essential for the efficient conversion of complex, substituted xylans into fermentable sugars. mdpi.com

Advanced Analytical and Spectroscopic Characterization of Octaacetyl Xylotriose

Chromatographic Techniques for Analysis

Chromatography is fundamental to the separation and purification of Octaacetyl Xylotriose (B1631234) from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analysis.

High-Performance Liquid Chromatography is a powerful technique for the analysis of acetylated oligosaccharides due to its high resolution and sensitivity. For Octaacetyl Xylotriose, reversed-phase HPLC is commonly employed. The acetyl groups increase the hydrophobicity of the otherwise polar xylotriose, making it amenable to separation on nonpolar stationary phases like C18.

A typical analysis involves a gradient elution system, starting with a higher proportion of water and gradually increasing the concentration of an organic solvent such as acetonitrile. This ensures the separation of the target compound from less acetylated or non-acetylated species, as well as other impurities. Detection is often achieved using a UV detector at a low wavelength (around 205-210 nm), where the acetyl carbonyl groups exhibit some absorbance, or with a Refractive Index (RI) detector, which is sensitive to changes in the bulk properties of the mobile phase.

The retention time of this compound is influenced by the exact HPLC conditions, including the column specifications, mobile phase composition, and flow rate. Generally, a higher degree of acetylation leads to a longer retention time in reversed-phase systems.

Table 1: Typical HPLC Conditions for Analysis of Acetylated Oligosaccharides

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 20% B, increase to 60% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm or Refractive Index (RI) |

| Injection Volume | 20 µL |

Direct analysis of intact this compound by Gas Chromatography is generally not feasible due to its low volatility, even with the acetyl protecting groups. Instead, GC, particularly when coupled with Mass Spectrometry (GC-MS), is the standard method for linkage analysis. This process involves the chemical breakdown of the oligosaccharide into its constituent monosaccharides, which are then derivatized to produce volatile compounds.

The typical procedure for analyzing the xylotriose backbone involves:

Permethylation: All free hydroxyl groups are methylated.

Hydrolysis: The glycosidic bonds are cleaved to release the partially methylated monosaccharide units.

Reduction: The aldehyde/ketone groups of the monosaccharides are reduced to alditols.

Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic bonds) are acetylated.

The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by GC-MS. nih.gov The fragmentation patterns in the mass spectrometer provide information about the positions of the glycosidic linkages in the original oligosaccharide.

Table 2: Typical GC-MS Conditions for Linkage Analysis of Oligosaccharides

| Parameter | Condition |

| Column | DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp to 300°C at 2-5 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of this compound. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for analyzing this large, non-volatile molecule without causing significant fragmentation during the ionization process.

ESI-MS is highly effective for the analysis of acetylated oligosaccharides. researchgate.net this compound can be readily ionized to form adducts with cations, most commonly sodium ([M+Na]⁺) or protons ([M+H]⁺). High-resolution mass spectrometers can determine the accurate mass of these ions, allowing for the confirmation of the elemental composition.

Based on the molecular formula of this compound (C₃₁H₄₂O₂₁), the theoretical monoisotopic mass is 750.2219 Da. The expected m/z values for common adducts are presented in Table 3.

Table 3: Predicted ESI-MS Ions for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | [C₃₁H₄₃O₂₁]⁺ | 751.2297 |

| [M+Na]⁺ | [C₃₁H₄₂O₂₁Na]⁺ | 773.2117 |

| [M+K]⁺ | [C₃₁H₄₂O₂₁K]⁺ | 789.1856 |

MALDI-MS is another powerful technique for the analysis of carbohydrates, providing rapid determination of molecular weight with high sensitivity. mdpi.comnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid, DHB), which absorbs the laser energy and facilitates soft ionization of the analyte molecule. Similar to ESI, MALDI typically produces singly charged ions, most often as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. This technique is particularly useful for analyzing mixtures and determining the degree of polymerization and acetylation of oligosaccharides.

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of monosaccharide units and the location of the acetyl groups.

The fragmentation of acetylated oligosaccharides typically occurs via two main pathways:

Glycosidic Bond Cleavage: This results in B, C, Y, and Z-type fragment ions, which reveal the sequence of the xylose units.

Loss of Acetyl Groups: A characteristic fragmentation pathway for acetylated compounds is the neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (B1206846) (CH₂CO, 42 Da) from the precursor or fragment ions. researchgate.net

A theoretical fragmentation pattern for the [M+Na]⁺ ion of this compound is detailed in Table 4, highlighting the expected major fragment ions from glycosidic bond cleavages.

Table 4: Predicted MS/MS Fragment Ions for [this compound + Na]⁺ (m/z 773.21)

| Fragment Ion Type | Description | Predicted m/z |

| Y₂ | Loss of the non-reducing terminal peracetylated xylose residue | 485.13 |

| B₂ | Di-saccharide fragment from the non-reducing end | 515.14 |

| Y₁ | Loss of the two non-reducing peracetylated xylose residues | 227.06 |

| B₁ | Mono-saccharide fragment from the non-reducing end | 259.07 |

| [M+Na-CH₃COOH]⁺ | Loss of one acetic acid molecule | 713.19 |

| [M+Na-2CH₃COOH]⁺ | Loss of two acetic acid molecules | 653.17 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational characterization of oligosaccharides like this compound. It provides unparalleled insight into the atomic-level connectivity, three-dimensional structure, and dynamic behavior of the molecule in solution.

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is the foundational step for any further structural analysis of this compound. Given the complexity and signal overlap often seen in oligosaccharide spectra, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. globalsciencebooks.info

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information. The anomeric protons (H-1) of the xylose residues typically resonate in a distinct downfield region (around 4.5-5.5 ppm), separate from the other ring protons which appear in a more congested region (around 3.0-4.5 ppm). The signals for the numerous acetyl groups (-COCH₃) appear as sharp singlets in the upfield region (around 1.9-2.2 ppm).

¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum shows signals for each unique carbon atom. Anomeric carbons (C-1) are found downfield (95-105 ppm), while the other ring carbons (C-2 to C-5) resonate between 60 and 85 ppm. The carbonyl carbons of the acetyl groups appear significantly further downfield (~170 ppm), and the acetyl methyl carbons are found upfield (~20 ppm).

2D NMR Spectroscopy: To overcome the signal overlap in 1D spectra, several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (e.g., H-1 to H-2, H-2 to H-3). It is crucial for tracing the proton connectivity within each xylose ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the carbon signals based on the already-assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is indispensable for establishing the glycosidic linkages between the xylose units (e.g., correlation from the H-1 of one residue to the C-4 of the adjacent residue) and for confirming the position of the acetyl groups (e.g., correlation from a ring proton to the carbonyl carbon of an attached acetate). globalsciencebooks.info

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a single spin system (i.e., within a single xylose residue). It is particularly useful for identifying all the protons belonging to a specific sugar unit, starting from the well-resolved anomeric proton signal.

The combination of these experiments allows for the systematic assignment of every proton and carbon resonance in the this compound molecule, confirming its primary structure, including the β-(1→4) glycosidic linkages and the specific location of all eight acetyl groups.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Acetylated Xylooligosaccharides Note: These are typical chemical shift ranges based on related acetylated xylan (B1165943) structures. Actual values for this compound may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H-1 | 4.5 - 5.5 | - | Anomeric protons, typically doublets. |

| H-2, H-3, H-4, H-5 | 3.0 - 5.2 | - | Ring protons, significant overlap. |

| -COCH₃ | 1.9 - 2.2 | - | Sharp singlets for acetyl protons. |

| C-1 | - | 95 - 105 | Anomeric carbons. |

| C-2, C-3, C-4, C-5 | - | 60 - 85 | Ring carbons. |

| -C=O | - | ~170 | Carbonyl carbons of acetyl groups. |

| -COCH₃ | - | ~20 | Methyl carbons of acetyl groups. |

While 2D NMR establishes the covalent structure, other NMR parameters provide insight into the molecule's three-dimensional conformation in solution. For oligosaccharides, this primarily involves determining the geometry of the pyranose rings and the torsion angles around the glycosidic linkages (Φ and Ψ). glycoforum.gr.jp

The individual xylose rings in this compound are generally expected to adopt a stable ⁴C₁ chair conformation. nih.gov Evidence for this comes from the analysis of ³J(H,H) coupling constants obtained from high-resolution ¹H NMR spectra. Large axial-axial coupling constants (~7-10 Hz) are indicative of this chair form.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For this compound, key NOEs would be observed between the anomeric proton (H-1) of one residue and protons on the aglyconic residue (e.g., H-4'), providing direct evidence of the spatial arrangement across the glycosidic linkage. glycoforum.gr.jp

Long-Range Coupling Constants: Three-bond heteronuclear coupling constants (³J(C,H)) across the glycosidic linkage can also provide information about the dihedral angles.

By integrating distance restraints from NOE data and dihedral angle information from coupling constants with molecular modeling, a detailed picture of the preferred solution conformation of this compound can be constructed. nih.govauremn.org.br

Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to obtain long-range distance information (up to ~35 Å) in biomolecular systems. nih.gov While not a standard characterization method for the substrate alone, it is exceptionally useful for studying the binding of this compound to enzymes, such as xylanases.

The method involves introducing a paramagnetic center, typically a stable nitroxide radical (a spin label) or a chelated metal ion, at a specific site on the enzyme's surface via site-directed mutagenesis (e.g., introducing a cysteine residue for labeling). nih.gov When the paramagnetic-labeled enzyme binds to this compound, the unpaired electron from the label enhances the relaxation rates of the substrate's protons. nih.gov

This enhancement effect is proportional to 1/r⁶, where 'r' is the distance between the paramagnetic center and the proton on the substrate. researchgate.net By measuring the increase in the transverse relaxation rate (Γ₂) of the this compound protons in the presence of the paramagnetic-labeled enzyme versus a diamagnetic (reduced) control, one can calculate the distances of different parts of the bound substrate from the labeling site on the enzyme. This provides crucial information on the orientation and position of the substrate within the enzyme's binding pocket, including for transient or low-population intermediate states that are otherwise difficult to observe. nih.govresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by characteristic absorptions from the acetyl groups and the carbohydrate backbone.

Key vibrational bands include:

C=O Stretching: A very strong and sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This band is characteristic of the carbonyl group in the acetate (B1210297) esters and is a clear indicator of successful acetylation.

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region arise from the C-O stretching of the acetate groups. Additional C-O stretching vibrations from the pyranose ring and glycosidic linkages appear in the 1000-1150 cm⁻¹ region.

C-H Stretching and Bending: Absorptions corresponding to C-H stretching in the methyl and methine groups are observed around 2850-3000 cm⁻¹. C-H bending vibrations appear in the 1370-1450 cm⁻¹ range.

Absence of O-H Stretching: A key feature for a fully acetylated compound like this compound is the absence of a broad O-H stretching band, which would typically be seen around 3200-3600 cm⁻¹ in the unacetylated xylotriose, indicating that all hydroxyl groups have been derivatized.

FTIR is a rapid and sensitive method to confirm the presence of the key acetate functional groups and to verify the completeness of the acetylation reaction.

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores (e.g., double bonds, aromatic systems, or carbonyl groups that are part of a conjugated system).

This compound lacks a significant chromophore that absorbs in the standard UV-Vis range (200-800 nm). The ester carbonyl groups have a weak n→π* transition that occurs at a wavelength below the typical cutoff for many solvents (~210-220 nm), making it difficult to observe. Therefore, UV-Vis spectroscopy is generally not a useful technique for the direct characterization or quantification of this compound. Its primary utility in this context would be to confirm the absence of UV-absorbing impurities.

Advanced Microscopic Techniques

Advanced microscopic techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for visualizing surfaces and molecules at the nanometer scale. However, their application is generally suited for large macromolecules, polymers, or molecules adsorbed onto a surface, rather than for small, soluble molecules like this compound in isolation. researchgate.net

There is little to no application of these techniques for the direct characterization of an individual this compound molecule. Theoretically, AFM could be used to study the aggregation or self-assembly of these molecules on a flat substrate, or to investigate how they interact with and adsorb onto the surface of larger polysaccharides like cellulose (B213188) or xylan. researchgate.net In such an experiment, AFM would not be characterizing the this compound itself, but rather the changes in the surface morphology of the larger substrate upon its adsorption. For routine structural and conformational analysis of this compound, spectroscopic methods like NMR remain the techniques of choice.

Atomic Force Microscopy (AFM) for Surface Interactions (if applicable to derivatives/materials)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the imaging and characterization of surfaces at the nanoscale. nih.gov While direct AFM studies specifically targeting this compound are not extensively documented in publicly available research, the application of AFM to acetylated oligo- and polysaccharides, such as xylan and chitin, provides significant insights into how this technique can be utilized to understand the surface interactions of materials and derivatives incorporating this compound.

AFM can elucidate the topographical features and mechanical properties of surfaces, making it a valuable tool for investigating the influence of acetylation on the behavior of oligosaccharides at interfaces. The degree and pattern of acetylation on an oligosaccharide backbone can significantly alter its physicochemical properties, including solubility, hydrophobicity, and its ability to interact with other molecules and surfaces. These changes in intermolecular and surface interactions are critical in the context of biomaterials, films, and nanocomposites where acetylated oligosaccharides might be used.

Research on analogous acetylated polysaccharides demonstrates the utility of AFM in this area. For instance, studies on acetylated xylans have shown that the degree of acetylation plays a crucial role in their adsorption onto cellulose surfaces. osti.govacs.org Molecular dynamics simulations, often complemented by experimental techniques like AFM, have revealed that specific patterns of acetylation can dictate the conformation of xylan chains on both hydrophobic and hydrophilic surfaces. osti.gov It has been observed that highly acetylated xylans may exhibit reduced interaction with cellulose surfaces compared to their less acetylated counterparts, which can have implications for biomass processing and the development of cellulosic materials. acs.org

Furthermore, AFM has been employed to visualize the self-assembly of synthetic oligosaccharides into higher-order structures. rsc.org These studies have shown that subtle changes in chemical structure, such as the degree of acetylation, and environmental conditions can drastically alter the resulting morphologies, from platelets to twisted bundles. rsc.org This highlights the potential of AFM to characterize the nanoscale architecture of materials derived from this compound, providing a link between molecular properties and macroscopic material characteristics.

In a hypothetical application to a material or derivative containing this compound, AFM could be used to:

Visualize the surface morphology of thin films or coatings, assessing features such as roughness and homogeneity.

Probe the adhesive forces between the this compound-containing material and other surfaces or molecules using AFM-based force spectroscopy.

Study the self-assembly behavior of this compound derivatives on a substrate, providing insights into their potential for creating structured nanomaterials.

The data from such studies would be invaluable for the rational design of new materials with tailored surface properties.

The following interactive table summarizes findings from studies on acetylated xylans, illustrating the type of data that could be generated for this compound derivatives to understand their surface interactions.

| Degree of Acetylation (%) | Surface Type | Key AFM-related Finding | Implication for Surface Interaction |

| Low (~36.5%) | Hydrophobic Cellulose | Maximum number of contacts observed | Optimal acetylation for strong interaction with hydrophobic surfaces |

| High (>50%) | Hydrophobic Cellulose | Significantly fewer contacts, desorption from surface | Excessive acetylation reduces affinity for hydrophobic surfaces |

| Increasing (50% to 100%) | Hydrophobic Cellulose | Decrease in 2-fold screw conformation population | High acetylation disrupts ordered arrangement on the surface |

| Not Specified | Hydrophilic Cellulose | Generally weaker interaction compared to hydrophobic surfaces | Acetylated xylans show preferential interaction with hydrophobic domains |

This table is generated based on findings from molecular dynamics simulations on acetylated xylan, which are often correlated with and can be visualized by AFM. acs.org

Degradation Pathways and Chemical Stability of Octaacetyl Xylotriose

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for Octaacetyl Xylotriose (B1631234), involving the cleavage of its ester and glycosidic linkages.

The eight acetate (B1210297) ester groups on the Octaacetyl Xylotriose molecule are susceptible to hydrolysis, a process also known as deacetylation. This reaction involves the removal of acetyl groups, releasing acetic acid and progressively revealing the hydroxyl groups of the xylotriose backbone. nih.gov Deacetylation can be catalyzed by acids, bases, or specific enzymes. nih.gov

Mild alkaline conditions are particularly effective for removing acetyl groups from hemicellulose backbones. mdpi.com This process is crucial in biorefineries, as the acetyl groups in xylan (B1165943) can hinder enzymatic hydrolysis by glycoside hydrolases. nih.govnih.gov The removal of these groups increases the accessibility of the polysaccharide to enzymes. aalto.fi

Enzymatic deacetylation is carried out by acetyl xylan esterases (AXEs), which are part of the carbohydrate esterase (CE) families. nih.govresearchgate.net These enzymes exhibit specificity for hydrolyzing acetate esters in xylan and xylooligosaccharides. nih.govnih.gov The efficiency of deacetylation can vary depending on the specific enzyme family and the position of the acetyl group on the xylose unit. nih.gov For instance, studies on acetylated xylo-oligosaccharides have shown high levels of acetic acid release when treated with fungal esterases from CE family 5 (CE5). nih.gov

The rate and extent of acetate ester hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Table 1: Conditions Influencing Acetate Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Notes |

|---|---|---|

| pH | Increases significantly under alkaline or acidic conditions. | Mild alkaline treatment is often used for efficient deacetylation. mdpi.com |

| Temperature | Increases with higher temperatures. | Often coupled with pH control for optimal reaction rates. mdpi.com |

| Catalyst | Enzymatic (e.g., Acetyl Xylan Esterases) or chemical (acid/base). | Enzymes offer high specificity for targeted deacetylation. nih.gov |

The β-1,4-glycosidic bonds linking the xylose units in the this compound backbone can also be cleaved through hydrolysis. This process breaks the oligosaccharide into smaller fragments and eventually into xylose monomers. Acid-catalyzed hydrolysis is a common method for cleaving these bonds. researchgate.net The presence of hydronium ions in an acidic solution randomly attacks the glycosidic linkages, leading to depolymerization. researchgate.netfrontiersin.org

The rate of glycosidic bond hydrolysis is generally slower for acetylated oligosaccharides compared to their non-acetylated counterparts. The bulky acetyl groups can create steric hindrance, making it more difficult for catalysts or enzymes to access the glycosidic linkages. nih.gov However, under certain conditions, such as autohydrolysis at high temperatures, the cleavage of acetyl groups forms acetic acid, which in turn catalyzes the hydrolysis of the glycosidic bonds. frontiersin.orgnih.gov

Enzymatic hydrolysis of the glycosidic bonds is typically performed by xylanases, which are classified as glycoside hydrolases (GH). nih.gov The presence of acetyl groups can restrict the action of these enzymes, and therefore, a deacetylation step often precedes or occurs simultaneously with the action of xylanases to achieve efficient degradation of the xylan backbone into xylooligosaccharides. nih.govresearchgate.net

Oxidative Degradation

Oxidative degradation involves the reaction of this compound with oxidizing agents, such as reactive oxygen species (ROS). While specific studies on the oxidative degradation of this compound are limited, principles from related biopolymers suggest potential pathways. Oxidative processes can lead to the cleavage of both glycosidic bonds and the pyranose ring structure itself. nih.gov Metalloenzymes like laccases and peroxidases are known to oxidatively degrade complex polysaccharides like lignin, which involves breaking C-C and C-O bonds. nih.gov

For acetylated compounds, the acetyl groups themselves are generally resistant to oxidation under mild conditions. However, the underlying carbohydrate structure can be susceptible. In environments where ROS are present, such as in certain biological systems or during specific chemical treatments, oxidative cleavage may occur. nih.gov The susceptibility to oxidation can be influenced by factors like the presence of metal catalysts (e.g., copper, iron) and the specific type of oxidizing agent. nih.govnih.gov

Thermal Degradation Profiles

When subjected to high temperatures, this compound undergoes thermal degradation. The process for simple sugars typically involves dehydration, isomerization, and fragmentation, leading to the formation of various compounds, including furans like furfural (B47365) (from pentoses) and 5-hydroxymethylfurfural (B1680220) (HMF) from hexoses. nih.govnih.gov

The thermal degradation of sugars is a complex process known as caramelization when heated in the absence of amino groups. nih.gov The stability of a sugar to heat is dependent on its structure. For oligosaccharides, the initial step is often the cleavage of the glycosidic bond. researchgate.net The presence of acetyl groups on this compound is expected to influence its thermal stability. Acetylation generally increases the thermal stability of lignocellulosic materials. Thermogravimetric analysis (TGA) would be required to determine the specific decomposition temperature profile of this compound, but it is anticipated to be more stable than its non-acetylated xylotriose counterpart. The degradation would likely proceed through the initial loss of acetyl groups as acetic acid, followed by the degradation of the xylotriose backbone. researchgate.net

Table 2: General Thermal Degradation Products of Pentose-Containing Carbohydrates

| Product Class | Specific Examples | Formation Pathway |

|---|---|---|

| Furans | Furfural | Dehydration of xylose units. |

| Organic Acids | Acetic Acid, Formic Acid | Cleavage of acetyl groups; fragmentation of the sugar ring. mdpi.com |

| Carbonyls | Aldehydes, Ketones | Ring fragmentation and subsequent reactions. |

Influence of Environmental Factors on Chemical Integrity

The chemical stability and integrity of this compound are significantly influenced by various environmental factors. nih.gov

pH: The pH of the surrounding medium is a critical factor, primarily for hydrolytic degradation. The compound is most stable in a neutral pH range (approximately 4-8). slideshare.net Both strongly acidic and strongly alkaline conditions catalyze the hydrolysis of acetate ester and glycosidic bonds, leading to accelerated degradation. mdpi.comfrontiersin.org

Temperature: Elevated temperatures increase the rate of all degradation reactions, including hydrolysis, oxidation, and thermal decomposition. slideshare.net Storage at low temperatures is crucial to minimize degradation and preserve the chemical integrity of the compound. slideshare.net

Moisture: The presence of water is necessary for hydrolytic degradation. Storing this compound in anhydrous conditions or in a low-humidity environment is essential to prevent the hydrolysis of its ester and glycosidic linkages. slideshare.net Absorption of moisture can lead to a loss of stability over time.

Light: Exposure to light, particularly UV radiation, can initiate photodegradation. nih.gov To maintain its integrity, the compound should be stored in light-resistant containers.

Oxygen: The presence of atmospheric oxygen can promote oxidative degradation, especially if initiated by other factors like light or the presence of metal ions. slideshare.net Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this pathway.

Table 3: Summary of Environmental Factors and Their Impact on this compound Stability

| Environmental Factor | Primary Degradation Pathway Affected | Recommended Storage Condition |

|---|---|---|

| pH | Hydrolysis | Neutral pH (4-8) |

| Temperature | Hydrolysis, Thermal Degradation, Oxidation | Cool/refrigerated |

| Moisture | Hydrolysis | Dry, low humidity |

| Light | Photodegradation | Dark, light-resistant container |

| Oxygen | Oxidation | Inert atmosphere (optional, for long-term stability) |

pH Effects

The stability of the acetyl groups in this compound is highly dependent on the pH of the surrounding environment. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages, a process known as deacetylation.

Under acidic conditions , the deacetylation is catalyzed by hydronium ions. The reaction mechanism involves protonation of the carbonyl oxygen of the acetyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Studies on peracetylated aryl glycosides suggest that the reactivity of acetyl groups at different positions on the sugar ring can vary. nih.govhelsinki.fi For instance, the acetyl group at the C-2 position may exhibit different reactivity compared to those at other positions due to neighboring group participation. nih.gov While specific kinetic data for this compound is not available, the general trend for acid-catalyzed deacetylation of peracetylated sugars shows a stepwise removal of acetyl groups. helsinki.fi

In alkaline conditions , deacetylation occurs via saponification. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This process is generally faster and occurs under milder conditions than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the formation of an acetate ion and a hydroxyl group on the sugar. The rate of alkaline hydrolysis is directly proportional to the hydroxide ion concentration. For related compounds like acetylated wood, stability is shown to be lower at higher pH values. researchgate.net

The degradation of this compound under different pH conditions can be expected to yield a series of partially deacetylated intermediates.

Table 1: Predicted Degradation Products of this compound under Various pH Conditions

| pH Condition | Primary Degradation Pathway | Major Degradation Products |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed deacetylation | Heptaacetyl xylotriose isomers, Hexaacetyl xylotriose isomers, Acetic acid |

| Neutral (pH 6-7) | Slow hydrolysis | Trace amounts of deacetylated products over extended periods |

Temperature Effects

Temperature plays a crucial role in the chemical stability of this compound. Elevated temperatures can accelerate the rate of degradation, primarily through two mechanisms: increased rate of hydrolysis of acetyl groups and thermal degradation of the carbohydrate backbone itself.

The rate of both acid- and base-catalyzed deacetylation increases with temperature, following the principles of chemical kinetics. For example, studies on acetylated wood have shown a significant increase in the rate of deacetylation as the temperature is raised from 24°C to 75°C across a range of pH values. researchgate.net

At very high temperatures, beyond accelerating hydrolysis, thermal degradation of the xylotriose backbone can occur. This process, known as caramelization or pyrolysis, involves complex reactions including dehydration, fragmentation, and polymerization, leading to the formation of a variety of volatile and non-volatile compounds. slideshare.netresearchgate.netnih.gov The initial step in the thermal degradation of sugars often involves the cleavage of glycosidic bonds. researchgate.net For acetylated hemicelluloses, an increase in temperature from 80°C to 95°C has been observed to lead to degradation into smaller oligosaccharides. mdpi.com

Table 2: Predicted Effect of Temperature on the Stability of this compound at Neutral pH

| Temperature | Expected Degradation Rate | Predominant Degradation Products |

|---|---|---|

| 25°C | Very low | Minimal degradation |

| 50°C | Moderate | Partially deacetylated xylotriose derivatives, Acetic acid |

| 100°C | High | Partially and fully deacetylated xylotriose, Acetic acid, products of glycosidic bond cleavage |

Note: This table presents a qualitative prediction based on general knowledge of carbohydrate thermal degradation. Specific quantitative data for this compound is not available.

Humidity Effects

Humidity, or the presence of moisture, is a critical factor in the degradation of this compound, as water is a reactant in the hydrolysis of the acetyl ester groups. The stability of moisture-sensitive drugs in the presence of different excipients has been shown to be dependent on the relative humidity (RH). nih.gov

In a solid state, the presence of adsorbed water molecules can facilitate the hydrolysis of the acetyl groups, leading to the formation of acetic acid and partially deacetylated xylotriose derivatives. The rate of degradation is expected to increase with increasing relative humidity due to the higher availability of water to participate in the hydrolytic reaction. Long-term stability studies on acetylated wood have shown that even under conditions of high and cycling relative humidity, the loss of acetyl groups can be minimal over several years, suggesting a degree of stability in the solid state if pH and temperature are controlled. researchgate.net However, the presence of acidic or basic impurities could accelerate degradation in the presence of moisture. The impact of relative humidity on the physical stability of amorphous solid dispersions has also been well-documented, showing that moisture can significantly reduce the kinetic stability of such systems. nih.gov

Table 3: Predicted Influence of Relative Humidity on the Degradation of Solid this compound at 25°C

| Relative Humidity | Expected Rate of Hydrolysis | Potential Degradation Products |

|---|---|---|

| < 30% RH | Very Low | Negligible degradation over short to medium term |

| 30% - 60% RH | Low to Moderate | Trace amounts of partially deacetylated xylotriose, Acetic acid |

Note: This table provides a general expectation of the impact of humidity on the stability of this compound based on the principles of hydrolysis and studies on analogous compounds.

Analytical Procedures for Degradation Product Identification and Quantification

A variety of analytical techniques can be employed to identify and quantify the degradation products of this compound, which are primarily partially deacetylated forms of xylotriose and acetic acid.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the various acetylated and deacetylated forms of xylotriose. Reversed-phase HPLC with a C18 column can be used to separate sucrose (B13894) acetates, and similar methodology could be applied to this compound and its degradation products. nih.gov Detection can be achieved using pulsed amperometric detection (PAD) after online hydrolysis to the parent sugar, or by mass spectrometry. nih.govjfda-online.comnih.govpietdaas.nl

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), is invaluable for the identification of degradation products. nih.gov Electrospray ionization (ESI-MS) can be used to determine the molecular weights of the parent compound and its partially deacetylated derivatives. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions and analyzing the resulting fragmentation patterns, which can help in locating the positions of the remaining acetyl groups. researchgate.netscispace.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for the detailed structural elucidation of the degradation products. wikipedia.org Both ¹H and ¹³C NMR can be used to identify the individual sugar residues and to determine the positions of the acetyl groups. unimo.itresearchgate.net Two-dimensional NMR experiments, such as COSY and HMBC, can help in assigning all the proton and carbon signals and confirming the connectivity within the molecule.

Thin-Layer Chromatography (TLC) offers a rapid and simple method for the qualitative analysis of the degradation mixture, allowing for the separation of compounds with different polarities. creative-biolabs.com As deacetylation proceeds, the polarity of the xylotriose derivatives increases, resulting in lower retention factors (Rf values) on normal-phase silica (B1680970) gel plates. cdnsciencepub.comresearchgate.netscribd.comresearchgate.net Specific spray reagents can be used for the visualization of the separated spots.

Table 4: Summary of Analytical Procedures for this compound Degradation Analysis

| Analytical Technique | Application | Information Obtained |

|---|---|---|